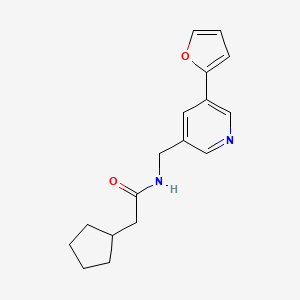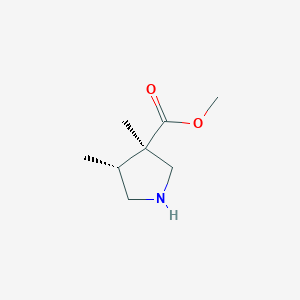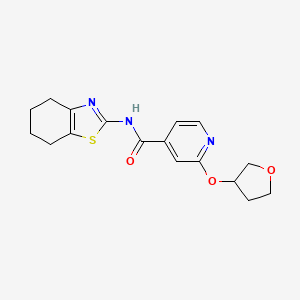![molecular formula C20H18FN7O2 B2798512 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 899999-56-5](/img/structure/B2798512.png)
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 .
Molecular Structure Analysis
The molecular formula of the compound is C20H18FN7O2 . The average mass is 407.401 Da and the monoisotopic mass is 407.150604 Da .科学的研究の応用
Synthesis and Antifungal Effects
Triazole-oxadiazole compounds, including structures similar to the specified compound, have shown significant antifungal and apoptotic effects against various Candida species. These compounds were found to be potent against C. albicans and C. glabrata, showcasing a mechanism of action that includes apoptotic effects on these fungi. Notably, certain compounds in this class were confirmed to be non-toxic against healthy cells at tested concentrations, highlighting their potential as safe antifungal agents (Çavușoğlu et al., 2018).
Chemical Synthesis
The synthesis of related compounds involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with various intermediates to create structures that incorporate the triazole-oxadiazole framework. This process, detailed in the literature, provides a foundation for the creation of compounds with potential biological activity (Ding et al., 2006).
Antimicrobial Activities
Research into triazole and oxadiazole derivatives, including those structurally related to the specified compound, has revealed antimicrobial activities against a range of bacterial strains. This includes work on synthesizing compounds with variations in the triazole-oxadiazole structure and testing their effects on microbial growth. The results indicate that certain modifications can enhance antimicrobial efficacy, providing insight into the structure-activity relationships within this class of compounds (Demirbaş et al., 2010).
Pharmaceutical Potential
Investigations into the pharmaceutical applications of triazole-oxadiazole derivatives have identified potential uses beyond antimicrobial effects. This includes exploring their utility in creating novel pharmaceutical agents with targeted biological activities. Research in this area is ongoing, with the aim of developing compounds that can effectively target specific biological pathways or organisms (Gul et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c1-11-4-3-5-12(2)16(11)23-15(29)10-28-18(22)17(25-27-28)20-24-19(26-30-20)13-6-8-14(21)9-7-13/h3-9H,10,22H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZEJXWUJWJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2798429.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)



![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)

![4-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798445.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)
![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)
